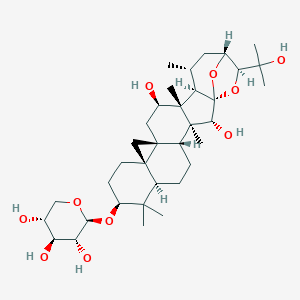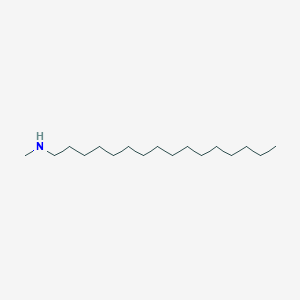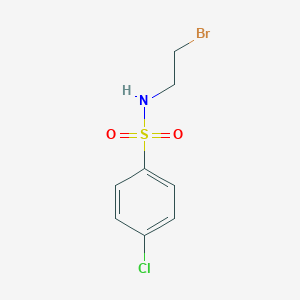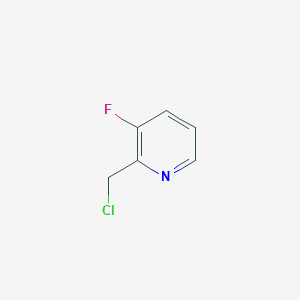
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene
概要
説明
The compound 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene is a halogenated methoxybenzene derivative. Halogenated methoxybenzenes, such as bromoanisoles, are commonly found in the environment and are not typically produced in large technical quantities. They can originate from both biogenic and anthropogenic sources, as indicated by studies on their presence in the marine troposphere .
Synthesis Analysis
The synthesis of brominated methoxybenzenes can involve radical bromination reactions. For instance, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene is a product of the radical bromination of 4-methoxy-1,2-dimethylbenzene, suggesting that similar bromination methods could be applicable for synthesizing the compound . Additionally, the synthesis of related compounds like 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water has been reported, achieving high yields and purity, which could provide insights into potential synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of brominated methoxybenzenes can be complex and varies with different substituents. For example, 1-Bromo-2,3,5,6-tetramethylbenzene exhibits two stable crystalline phases and crystallizes into an orthorhombic system at room temperature. The molecular conformation has been confirmed by X-ray diffraction, and the vibrational spectra have been investigated theoretically, which could be relevant for understanding the structural aspects of 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene .
Chemical Reactions Analysis
Brominated methoxybenzenes can undergo various chemical reactions. Aryl radical cyclization with alkyne followed by tandem carboxylation has been observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide, leading to the formation of succinic acid derivatives . This indicates that the compound may also participate in radical cyclization and carboxylation reactions under suitable conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxybenzenes can be influenced by their molecular structure. For instance, the crystal structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant for understanding the compound's properties . Moreover, the presence of intermolecular interactions, such as O→Br charge-transfer, has been suggested in compounds like 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, which could also be relevant for 1-Bromo-3-(1,3-dioxolan-2-yl)-4-methoxybenzene .
科学的研究の応用
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene is a compound of interest in various fields of research, although direct studies on this specific compound are scarce. The scientific applications often relate to broader categories of brominated compounds, especially in the context of synthesis, environmental fate, and potential toxicological effects. Here, we explore related research areas to understand the applications and implications of similar brominated organic compounds.
Environmental Occurrence and Impact
Brominated compounds, including flame retardants, have been studied for their occurrence in indoor air, dust, and consumer goods. Research by Zuiderveen, Slootweg, and de Boer (2020) highlights the increasing application of novel brominated flame retardants (NBFRs), underscoring the need for more research on their occurrence, environmental fate, and toxicity. Their review reveals large knowledge gaps for many NBFRs not included in monitoring programs, emphasizing the necessity for further investigation on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicological Considerations
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed, with these compounds occurring as contaminants in brominated flame retardants. They share structural similarities with polychlorinated dibenzodioxins and dibenzofurans, suggesting similar toxicological profiles. This review by Mennear and Lee (1994) discusses the biological effects, potential human health impacts, and the need for further research on the toxicology of these compounds, especially considering their persistence and bioaccumulation potential (Mennear & Lee, 1994).
Chemical Synthesis and Applications
In the context of chemical synthesis, the focus often shifts towards the development of efficient methods for producing related brominated compounds. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the relevance of bromination reactions in organic synthesis. This work by Qiu et al. (2009) provides insights into the challenges and solutions in synthesizing brominated intermediates, which could be applicable to compounds like 1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene (Qiu et al., 2009).
特性
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-3-2-7(11)6-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRLYFLACMBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625124 | |
| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1,3-dioxolan-2-YL)-4-methoxybenzene | |
CAS RN |
156603-10-0 | |
| Record name | 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)









![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)